molecular formula C4H11NO4S2 B2437991 2-methanesulfonyl-N-methylethane-1-sulfonamide CAS No. 98785-29-6

2-methanesulfonyl-N-methylethane-1-sulfonamide

Cat. No.: B2437991
CAS No.: 98785-29-6
M. Wt: 201.26
InChI Key: DVFQVSRGDCPUHR-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-N-methylethane-1-sulfonamide is an organic compound with the chemical formula C₄H₁₁NO₄S₂ and a molecular weight of 201.27 g/mol . It is a sulfonamide derivative, characterized by the presence of both methanesulfonyl and ethanesulfonyl groups attached to a nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-methanesulfonyl-N-methylethane-1-sulfonamide typically involves the reaction of methanesulfonyl chloride with N-methylethanesulfonamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

2-Methanesulfonyl-N-methylethane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Methanesulfonyl-N-methylethane-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-N-methylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

2-Methanesulfonyl-N-methylethane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its dual sulfonyl groups, which provide enhanced reactivity and versatility in various chemical and biochemical applications .

Properties

IUPAC Name

N-methyl-2-methylsulfonylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO4S2/c1-5-11(8,9)4-3-10(2,6)7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFQVSRGDCPUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-(methylsulfonyl)ethanesulfonyl chloride in 50 ml chloroform, 15.5 g (0.2 mole) 40% methylamine in water were added slowly. The reaction mixture was stirred one hour and then filtered. The filtrate was washed with water. The organic phase was separated and then stripped. Cold ether was added to the residue; the resulting mixture was stirred. Filtration of the ether mixture gave 11.0 g of the above-identified product as a white solid, mp. 116°-117° C.
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